molecular formula C13H11NO B081105 2-Phenyl-1-pyridin-3-yl-ethanone CAS No. 14627-92-0

2-Phenyl-1-pyridin-3-yl-ethanone

Cat. No.: B081105
CAS No.: 14627-92-0
M. Wt: 197.23 g/mol
InChI Key: GVEQCFMNUYFHOE-UHFFFAOYSA-N
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Description

2-Phenyl-1-pyridin-3-yl-ethanone is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

While specific future directions for “2-Phenyl-1-pyridin-3-yl-ethanone” were not found in the search results, similar compounds have shown potential in various areas of research . For instance, pyrrole derivatives have shown potential in the development of new drugs .

Properties

IUPAC Name

2-phenyl-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEQCFMNUYFHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401996
Record name 2-phenyl-1-pyridin-3-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14627-92-0
Record name 2-phenyl-1-pyridin-3-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Followed the procedure described in Step 2 of Intermediate 7 with N-methoxy-N-methylnicotinamide and benzylmagnesium chloride, where the mixture was stirred for 3 hours. Purification was achieved by column chromatography (PE:EtOAc=5:1) to give Intermediate 31 (110 mg, yield 19%).
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Yield
19%

Synthesis routes and methods II

Procedure details

2-Cyano-2-phenyl-1-(3-pyridyl)ethanone (5.0 g) was dissolved in 48% hydrobromic acid (50 mL) and the solution was stirred at 140° C. for 5 h. After the mixture was cooled, the mixture was neutralized with an aqueous saturated solution of sodium hydrogen carbonate and the product was extracted with ethyl acetate. The extracts were washed with water, dried, and the solvent was evaporated. The crystalline residue was recrystallized from isopropyl ether to obtain the title compound (3.9 g, yield 88%).
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5 g
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50 mL
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88%

Synthesis routes and methods III

Procedure details

The mixture of 27.4 g (0.2 mol) of nicotinic acid methyl ester and 30 g (0.2 mol) of phenylacetic acid methyl ester is treated in small amounts under nitrogen with 16.2 g (0.3 mol) of sodium methylate at 20°-25°C. The reaction mixture is stirred for 20 hours at 60°-70°C, in the process of which the alcohol which is formed is blown off. Then 60 ml of concentrated hydrochloric acid is added dropwise to the solid substance and the mixture is boiled for 3 hours under reflux. The still hot yellow solution is treated with 30 ml of water and cooled to 50°C. Then 60 ml of chloroform are added and the reaction mixture is cooled to 5°C. The white crystals which form are collected by suction filtration and washed with chloroform; they melt at 225°C (from ethanol).
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27.4 g
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reactant
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30 g
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sodium methylate
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16.2 g
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reactant
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alcohol
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60 mL
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60 mL
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30 mL
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